![molecular formula C19H20N4O2 B2964863 2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097904-03-3](/img/structure/B2964863.png)
2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole compounds are a class of organic compounds that contain an indole moiety. This structure consists of a benzene ring fused to a pyrrole ring . Indole itself is a crucial component of many natural substances, such as tryptophan and auxin, and is used in the production of a variety of important compounds .
Synthesis Analysis
The synthesis of indole compounds can vary greatly depending on the specific compound being synthesized . For example, the Fischer indole synthesis is a classic method for synthesizing indoles. In this reaction, phenylhydrazine is condensed with a carbonyl compound to produce a phenylhydrazone, which is then rearranged to form an indole .Molecular Structure Analysis
The molecular structure of indole compounds is characterized by a fused ring system, consisting of a benzene ring and a pyrrole ring . The presence of nitrogen in the pyrrole ring makes indole a heterocyclic compound .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary greatly depending on the specific compound. For example, indole itself is a solid at room temperature, while many of its derivatives are liquids . The presence of the nitrogen in the pyrrole ring can also impact the compound’s basicity .Wissenschaftliche Forschungsanwendungen
Electrooptic Film Fabrication
Facchetti et al. (2006) highlighted the influence of pyrrole-pyridine-based dibranched chromophore architecture, including compounds with structural similarities to the query compound, on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the potential of such compounds in developing advanced materials for electrooptic applications. The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores are described, emphasizing their role in creating chromophore monolayers with significant optical/electrooptic properties (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Catalytic Activity in Organic Synthesis
Yang et al. (2014) investigated the catalytic activities of novel trinuclear rare-earth metal amido complexes incorporating the indolyl ligand in different bonding modes. These complexes were synthesized through reactions involving pyrrolyl-functionalized indoles, similar in structure to the query compound. This study provides insights into how substituents influence the reactivity and bonding of indolyl ligands with metals, showcasing the compound's utility in catalyzing the hydrophosphonylation of aromatic and aliphatic aldehydes and ketones. It highlights a potential pathway to prepare α-hydroxy phosphonates, demonstrating the compound's role in facilitating C-P bond formation under mild conditions (Yang, Zhu, Zhou, Wang, Feng, Wei, Miao, Guo, Wang, Zhang, Gu, & Mu, 2014).
Electropolymerization and Material Development
Roznyatovskiy et al. (2010) detailed a facile synthetic route to polycyclic pyrrole derivatives, which include structures analogous to the query compound, showcasing their potential as monomers for electropolymerization. This process forms an electrochromic conducting polymer when electrooxidized, suggesting applications in developing multicolor electrochromic materials due to the low switching potentials and unique spectroelectrochemical features of the resulting polymers (Roznyatovskiy, Roznyatovskaya, Weyrauch, Pinkwart, Tübke, & Sessler, 2010).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with indole compounds can vary greatly depending on the specific compound. Some indole compounds are relatively safe, while others can be toxic or even carcinogenic . Therefore, it’s important to handle these compounds with care and use appropriate safety measures .
Zukünftige Richtungen
The study of indole compounds is a very active area of research, with new compounds being synthesized and tested for various applications, including as potential new drugs . Future research will likely continue to explore the vast chemical space of indole compounds, with the aim of discovering new compounds with useful properties .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-20-8-6-18(22-13)25-15-7-9-23(12-15)19(24)10-14-11-21-17-5-3-2-4-16(14)17/h2-6,8,11,15,21H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGIYDDSMUZRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



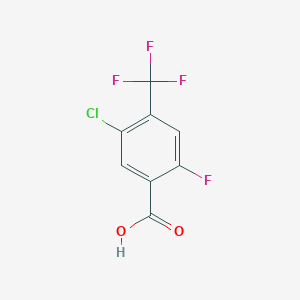
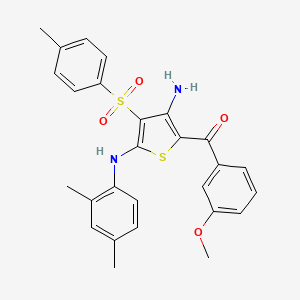
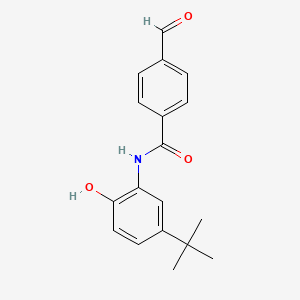
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
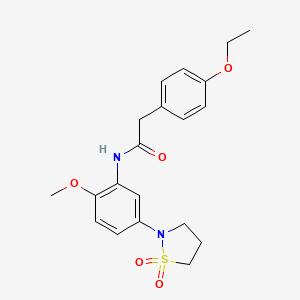
![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)
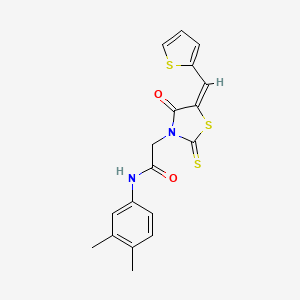
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)
![tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2964800.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)